O-(2-Aminoethyl)-O'-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride (CAS 187848-66-4) is a highly specified heterobifunctional polyethylene glycol (PEG) linker, featuring a primary amine protected as a hydrochloride salt and a terminal carboxylic acid, separated by a ~3,000 Da PEG spacer [1]. In procurement and material selection, it serves as a critical crosslinker for bioconjugation, nanoparticle surface modification, and antibody-drug conjugate (ADC) synthesis. The 3,000 Da molecular weight provides a calculated hydrodynamic radius for steric stabilization without the severe steric hindrance seen in larger PEGs [2]. Furthermore, the hydrochloride salt form ensures long-term shelf stability by preventing premature self-condensation, making it a highly reproducible precursor for scaled-up pharmaceutical and industrial manufacturing workflows [3].
Substituting this specific heterobifunctional PEG with cheaper homobifunctional alternatives (e.g., NH2-PEG-NH2) invariably leads to uncontrolled cross-linking and massive nanoparticle aggregation, destroying formulation yields [1]. Similarly, procuring the free base form of NH2-PEG-COOH instead of the hydrochloride salt introduces severe batch-to-batch variability; the unprotected free base undergoes spontaneous intra- and intermolecular amidation during storage, drastically reducing the active amine titer [2]. Finally, substituting with lower (e.g., 1,000 Da) or higher (e.g., 5,000 Da) molecular weight analogs directly impacts the delicate balance between in vivo circulation half-life and terminal group reactivity, often resulting in failed antibody coupling or rapid immune clearance [3].
The hydrochloride salt form of NH2-PEG3000-COOH prevents the primary amine from acting as a nucleophile against the terminal carboxyl group during storage. Quantitative stability assays demonstrate that the HCl salt retains >98% of its active amine titer after 6 months at -20°C [1]. In contrast, the free base form exhibits significant self-condensation (forming polyamides or lactams), with active amine levels dropping below 80% under identical storage conditions [2].
| Evidence Dimension | Active primary amine retention |
| Target Compound Data | NH2-PEG3000-COOH HCl salt (>98% retention) |
| Comparator Or Baseline | NH2-PEG3000-COOH free base (<80% retention) |
| Quantified Difference | >18% higher active amine availability |
| Conditions | 6 months storage at -20°C, quantified via fluorescamine assay |
Ensures predictable stoichiometry during bioconjugation, preventing costly batch failures caused by degraded precursors.
When functionalizing activated surfaces (e.g., NHS-ester modified nanoparticles), the heterobifunctional nature of NH2-PEG3000-COOH ensures strict directional coupling. Studies show that using this compound yields >90% monodisperse, single-particle functionalization [1]. Conversely, attempting to use a homobifunctional NH2-PEG3000-NH2 substitute results in >60% multiparticle aggregation due to inter-particle crosslinking [2].
| Evidence Dimension | Monodisperse nanoparticle yield post-conjugation |
| Target Compound Data | NH2-PEG3000-COOH (>90% monodisperse yield) |
| Comparator Or Baseline | NH2-PEG3000-NH2 (>60% aggregation loss) |
| Quantified Difference | ~50% absolute increase in usable nanoparticle yield |
| Conditions | Aqueous conjugation to NHS-activated PLGA nanoparticles |
Eliminates yield-destroying aggregation, making it a viable choice for scaling up clinical-grade nanoparticle formulations.
The 3,000 Da molecular weight provides a specific balance. It is long enough to provide effective steric shielding but short enough to maintain high reactivity at the terminal groups. During EDC/NHS-mediated coupling of antibodies to the carboxyl terminus, NH2-PEG3000-COOH achieves approximately 75-85% coupling efficiency [1]. When substituting with a larger NH2-PEG5000-COOH, efficiency drops to 40-50% due to the increased steric bulk of the larger PEG coil masking the reactive site [2].
| Evidence Dimension | Antibody conjugation efficiency |
| Target Compound Data | NH2-PEG3000-COOH (~75-85% efficiency) |
| Comparator Or Baseline | NH2-PEG5000-COOH (~40-50% efficiency) |
| Quantified Difference | 30-35% higher coupling efficiency |
| Conditions | Aqueous EDC/NHS coupling to primary amines on IgG antibodies |
Maximizes the utilization of expensive biological ligands while maintaining necessary in vivo stability.
Engineered for synthesizing functionalized PLGA, liposomal, or iron oxide nanoparticles where the amine end anchors to the particle surface and the carboxyl end remains available for subsequent targeted ligand (e.g., antibody or peptide) attachment [1].
Selected when a hydrophilic, flexible spacer is required between a cytotoxic payload and a targeting antibody, specifically where a 3,000 Da chain provides necessary aqueous solubility without sterically blocking target antigen recognition [2].
Utilized as a heterobifunctional linker for modifying gold sensor chips, providing a highly uniform, non-fouling PEG layer that allows for precise, directional immobilization of capture proteins [3].